3,4,5-Trichloro-6-methylpyridazine
Overview
Description
3,4,5-Trichloro-6-methylpyridazine is a heterocyclic compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol . It is characterized by the presence of three chlorine atoms and one methyl group attached to a pyridazine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-methylpyridazine typically involves the chlorination of 6-methylpyridazine. One common method includes the use of chlorine gas in the presence of a catalyst under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms on the pyridazine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-6-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form partially or fully dechlorinated products.
Oxidation Reactions: Oxidation can be carried out using oxidizing agents like potassium permanganate, leading to the formation of pyridazine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Major Products Formed
Scientific Research Applications
3,4,5-Trichloro-6-methylpyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trichloro-6-methoxypyridine
- 3,4,5-Trichloro-6-phenylpyridazine
- 3,4,5-Trichloro-6-propyl-3,4-dihydropyran-2-one
Uniqueness
3,4,5-Trichloro-6-methylpyridazine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3,4,5-trichloro-6-methylpyridazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)5(8)10-9-2/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBYOQCCHXRPDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=N1)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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